2-{4-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]phenyl}-N-(2,2,2-trifluoroethyl)acetamide
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Overview
Description
2-{4-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]phenyl}-N-(2,2,2-trifluoroethyl)acetamide is a synthetic organic compound It is characterized by the presence of a pyrrolidinone ring, a phenylacetamide moiety, and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]phenyl}-N-(2,2,2-trifluoroethyl)acetamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable precursor, such as a γ-amino acid or a γ-lactam.
Introduction of the Phenylacetamide Moiety: This step involves the acylation of the pyrrolidinone ring with a phenylacetic acid derivative, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Attachment of the Trifluoroethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetamide moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring and the phenylacetamide moiety, potentially yielding alcohols or amines.
Substitution: The trifluoroethyl group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation (H₂/Pd) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
2-{4-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]phenyl}-N-(2,2,2-trifluoroethyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its functional groups allow for the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Research: The compound can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of other valuable compounds or materials.
Mechanism of Action
The mechanism of action of 2-{4-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]phenyl}-N-(2,2,2-trifluoroethyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, inhibiting its activity. The trifluoroethyl group can enhance its binding affinity and selectivity, while the pyrrolidinone and phenylacetamide moieties contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-{4-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]phenyl}-N-(2,2,2-trifluoroethyl)acetamide: This compound is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties.
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(2-oxo-2-((ethyl)amino)ethyl)phenyl)acetamide: Similar structure but lacks the trifluoroethyl group, resulting in different reactivity and biological activity.
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(2-oxo-2-((methyl)amino)ethyl)phenyl)acetamide: Another similar compound with a methyl group instead of the trifluoroethyl group, leading to variations in its chemical and biological properties.
Uniqueness
The presence of the trifluoroethyl group in this compound makes it unique compared to other similar compounds. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[4-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O4/c17-16(18,19)9-20-12(23)7-10-1-3-11(4-2-10)21-13(24)8-22-14(25)5-6-15(22)26/h1-4H,5-9H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEUGWCSASXACG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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